N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide
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Overview
Description
N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a carbamoyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide typically involves the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with amino acids in the presence of weak alkalis in an aqueous-alcoholic solution . The resulting product is then isolated and purified. Another method involves the activation of the nitrosocarbamoyl amino acid using ethyl chloroformate and a tertiary amine, followed by reaction with glucosamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted carbamoyl compounds.
Scientific Research Applications
N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitrosocarbamoyl compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research has explored its potential as an anticancer agent, given its ability to form DNA adducts and induce cytotoxicity in cancer cells
Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide involves the release of nitric oxide (NO) and the formation of DNA adducts . The compound’s cytotoxic effects are primarily due to its ability to alkylate DNA, leading to DNA damage and cell death. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-nitrosocarbamoyl cysteamine (CNC-cysteamine): Similar in structure and function, used in anticancer research.
N-(2-Chloroethyl)-N-nitrosocarbamoyl glycinamide: Another related compound with similar reactivity and applications.
Carmustine (BCNU): A well-known anticancer agent with a similar nitrosourea structure.
Uniqueness
N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to release nitric oxide and form DNA adducts sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
82219-29-2 |
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Molecular Formula |
C5H9ClN4O3 |
Molecular Weight |
208.60 g/mol |
IUPAC Name |
N-[[2-chloroethyl(nitroso)carbamoyl]amino]-N-methylformamide |
InChI |
InChI=1S/C5H9ClN4O3/c1-9(4-11)7-5(12)10(8-13)3-2-6/h4H,2-3H2,1H3,(H,7,12) |
InChI Key |
AOLSOUIQLLSQKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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